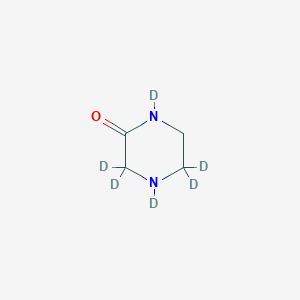![molecular formula C37H70NaO8P B1148655 fosfato de hidrógeno de sodio;[(2R)-3-hexadecanoiloxi-2-[(Z)-octadecil-9-enoil]oxipropril] CAS No. 169437-35-8](/img/structure/B1148655.png)
fosfato de hidrógeno de sodio;[(2R)-3-hexadecanoiloxi-2-[(Z)-octadecil-9-enoil]oxipropril]
Descripción general
Descripción
Sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate is a complex organic compound that belongs to the class of phospholipids. It is characterized by its unique structure, which includes a glycerol backbone esterified with hexadecanoic acid and octadec-9-enoic acid, and a phosphate group. This compound is commonly used in various scientific research applications due to its amphiphilic nature, making it suitable for forming lipid bilayers and liposomes .
Aplicaciones Científicas De Investigación
Sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Utilized in the preparation of liposomes for drug delivery and as a component of cell membranes in model systems.
Medicine: Investigated for its potential in drug delivery systems, particularly for targeting specific tissues or cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate(monosodium salt) typically involves the esterification of glycerol with hexadecanoic acid and octadec-9-enoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification. The phosphorylation step is usually carried out using phosphorus oxychloride or phosphoric acid under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The final product is often purified through techniques such as column chromatography or recrystallization to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The unsaturated fatty acid chain can be oxidized using reagents like potassium permanganate or ozone.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phosphate group can undergo nucleophilic substitution reactions with amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of saturated fatty acid derivatives.
Substitution: Formation of phosphoramidates or phosphoesters.
Mecanismo De Acción
The mechanism of action of 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate(monosodium salt) involves its ability to integrate into lipid bilayers due to its amphiphilic nature. This integration can alter membrane fluidity and permeability, affecting various cellular processes. The compound can also form liposomes, which can encapsulate drugs and facilitate their delivery to specific targets. The molecular targets and pathways involved include interactions with cell membrane receptors and modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate
- 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt)
Uniqueness
Sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate is unique due to its specific combination of fatty acid chains and phosphate group, which confer distinct physicochemical properties. This uniqueness makes it particularly suitable for forming stable liposomes and integrating into lipid bilayers, offering advantages in drug delivery and membrane studies .
Propiedades
IUPAC Name |
sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H71O8P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42);/q;+1/p-1/b18-17-;/t35-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYXMAJBOKWTQX-RYRMQHSSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169437-35-8 | |
| Record name | Monosodium 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3U2JT2PE9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R,6S)-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid](/img/structure/B1148593.png)
